3-chloro-4-[3-(4-methylphenoxy)propoxy]benzaldehyde
Overview
Description
3-chloro-4-[3-(4-methylphenoxy)propoxy]benzaldehyde is an organic compound with the molecular formula C16H17ClO3 It is a derivative of benzaldehyde, featuring a chloro group, a propoxy group, and a methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-[3-(4-methylphenoxy)propoxy]benzaldehyde typically involves multiple steps:
Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and 4-methylphenol.
Etherification: 4-methylphenol is reacted with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate to form 3-(4-methylphenoxy)propyl chloride.
Nucleophilic Substitution: The 3-(4-methylphenoxy)propyl chloride is then reacted with 3-chlorobenzaldehyde under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-[3-(4-methylphenoxy)propoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: 3-chloro-4-[3-(4-methylphenoxy)propoxy]benzoic acid.
Reduction: 3-chloro-4-[3-(4-methylphenoxy)propoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-4-[3-(4-methylphenoxy)propoxy]benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-4-[3-(4-methylphenoxy)propoxy]benzaldehyde depends on its specific application. In general, it may interact with biological molecules through its aldehyde group, forming Schiff bases with amines or undergoing nucleophilic addition reactions. The chloro and propoxy groups can also participate in various chemical interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of the propoxy group.
4-(4-chloro-3-methylphenoxy)phenol: Similar structure but with a phenol group instead of the aldehyde group.
Uniqueness
3-chloro-4-[3-(4-methylphenoxy)propoxy]benzaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both chloro and propoxy groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-chloro-4-[3-(4-methylphenoxy)propoxy]benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO3/c1-13-3-6-15(7-4-13)20-9-2-10-21-17-8-5-14(12-19)11-16(17)18/h3-8,11-12H,2,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWFZQRLGWKSJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2)C=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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